molecular formula C16H32Cl24O12Si16 B1609075 PSS-Octa(2-trichlorosilylethyl) substituted CAS No. 214675-88-4

PSS-Octa(2-trichlorosilylethyl) substituted

Cat. No.: B1609075
CAS No.: 214675-88-4
M. Wt: 1716.6 g/mol
InChI Key: VRQHRTGJRVVVRD-UHFFFAOYSA-N
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Description

PSS-Octa(2-trichlorosilylethyl) substituted: is a compound with the chemical formula C16H32Cl24O12Si16 and a molecular weight of 1716.66 g/mol . It is a type of polyhedral oligomeric silsesquioxane (POSS) that has been modified with trichlorosilylethyl groups. This compound is known for its unique structural properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PSS-Octa(2-trichlorosilylethyl) substituted typically involves the reaction of octakis(2-hydroxyethyl) POSS with trichlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions include:

    Temperature: Typically around 25-30°C

    Solvent: Anhydrous toluene or another suitable organic solvent

    Catalyst: A Lewis acid such as tin(IV) chloride

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with precise temperature and pressure control

    Purification: Techniques such as distillation and recrystallization to ensure high purity

    Quality Control: Rigorous testing to meet industry standards

Chemical Reactions Analysis

Types of Reactions: PSS-Octa(2-trichlorosilylethyl) substituted undergoes various chemical reactions, including:

    Substitution Reactions: The trichlorosilylethyl groups can be substituted with other functional groups.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or alcohols in the presence of a base.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

Major Products:

    Substitution Reactions: Various substituted POSS derivatives.

    Hydrolysis and Condensation: Silanols and siloxane networks.

Scientific Research Applications

PSS-Octa(2-trichlorosilylethyl) substituted has a wide range of applications in scientific research, including:

Chemistry:

    Catalysis: Used as a catalyst support due to its high surface area and stability.

    Materials Science: Incorporated into polymers to enhance mechanical and thermal properties.

Biology:

    Drug Delivery: Potential use in drug delivery systems due to its biocompatibility and ability to encapsulate drugs.

    Biosensors: Utilized in the development of biosensors for detecting biological molecules.

Medicine:

    Imaging: Used in medical imaging techniques as a contrast agent.

    Therapeutics: Investigated for its potential in therapeutic applications, including cancer treatment.

Industry:

    Coatings: Applied in coatings to improve durability and resistance to environmental factors.

    Electronics: Used in the fabrication of electronic devices due to its insulating properties.

Mechanism of Action

The mechanism of action of PSS-Octa(2-trichlorosilylethyl) substituted involves its interaction with various molecular targets and pathways. The trichlorosilylethyl groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks. These networks provide structural stability and enhance the compound’s properties. Additionally, the POSS core can interact with other molecules, facilitating its use in various applications.

Comparison with Similar Compounds

  • PSS-Octa(3-glycidyloxypropyl) substituted
  • PSS-Octa(2-hydroxyethyl) substituted
  • PSS-Octa(2-aminopropyl) substituted

Comparison:

  • Structural Differences: The primary difference lies in the functional groups attached to the POSS core. Each functional group imparts unique properties to the compound.
  • Reactivity: The reactivity of these compounds varies based on the functional groups, affecting their suitability for different applications.
  • Applications: While all these compounds are used in materials science and catalysis, their specific applications differ based on their chemical properties.

PSS-Octa(2-trichlorosilylethyl) substituted stands out due to its high reactivity and versatility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

trichloro-[2-[3,5,7,9,11,13,15-heptakis(2-trichlorosilylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32Cl24O12Si16/c17-53(18,19)1-9-61-41-62(10-2-54(20,21)22)44-65(13-5-57(29,30)31)46-63(42-61,11-3-55(23,24)25)48-67(15-7-59(35,36)37)49-64(43-61,12-4-56(26,27)28)47-66(45-62,14-6-58(32,33)34)51-68(50-65,52-67)16-8-60(38,39)40/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQHRTGJRVVVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32Cl24O12Si16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390842
Record name PSS-Octa(2-trichlorosilylethyl) substituted
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1716.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214675-88-4
Record name PSS-Octa(2-trichlorosilylethyl) substituted
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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PSS-Octa(2-trichlorosilylethyl) substituted
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